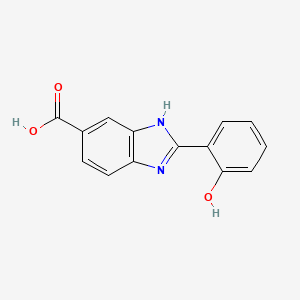

2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

説明

2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, such as tubulin , and can interfere with cellular processes like microtubule assembly . This interaction can lead to changes in cellular functions and can potentially induce cell death .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect pathways related to cell division and growth . The compound’s interference with tubulin polymerization can disrupt the normal function of microtubules, which play a crucial role in cell division .

Pharmacokinetics

A related compound, 2-(5-fluoro-2-hydroxyphenyl)-1h-benzo[d]imidazole-5-carboxylate (mbic), has been shown to exhibit significant intracellular distribution and mitochondrial-dependent apoptotic features

Result of Action

Benzimidazole derivatives have been reported to induce cell death by disrupting microtubule assembly and interfering with cell division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid. For instance, the compound’s aggregation properties, which can be influenced by the surrounding environment, may affect its biological activity . Additionally, the compound’s interaction with other molecules in the environment, such as boronic acids, can potentially alter its properties and efficacy .

生物活性

2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, a member of the benzimidazole family, has garnered attention due to its diverse biological activities. Benzimidazoles are known for their roles in pharmacology, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a benzimidazole core with hydroxyl and carboxylic acid functional groups that enhance its biological interactions. The presence of these functional groups plays a crucial role in its solubility and reactivity, influencing its biological efficacy.

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes. This mechanism is critical for its anticancer properties.

- Enzyme Inhibition : It inhibits various enzymes related to cell proliferation and survival, including topoisomerases and kinases, which are vital for cancer cell growth .

- Signal Transduction Interference : The compound disrupts signaling pathways that are essential for cancer cell survival, thereby inducing apoptosis in malignant cells .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). In vitro studies have shown that it can reduce cell viability substantially, with IC50 values indicating potent activity against these cells .

- Mechanistic Insights : The anticancer effects are attributed to the compound's ability to induce apoptosis through intrinsic pathways and inhibit critical enzymes involved in tumor progression .

Antimicrobial Activity

- Spectrum of Activity : The compound has demonstrated antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its derivatives have been shown to possess structure-dependent antimicrobial properties, making them potential candidates for treating infections caused by resistant strains .

- Case Studies : One study highlighted the effectiveness of benzimidazole derivatives against multidrug-resistant pathogens, suggesting that modifications in the structure could enhance their antimicrobial potency .

Data Table: Biological Activity Summary

Case Studies

- Anticancer Efficacy : A study involving the treatment of A549 cells with this compound showed a reduction in cell viability by over 60% at concentrations as low as 10 µM. This suggests a strong potential for development as an anticancer therapeutic agent .

- Antimicrobial Resistance : In another case study focusing on antimicrobial activity, derivatives of this compound were tested against vancomycin-resistant Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Conclusions

The biological activity of this compound is characterized by its potent anticancer and antimicrobial properties. Its mechanisms involve critical interactions with DNA and various enzymes that are pivotal in cancer progression and microbial resistance. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity, paving the way for new therapeutic agents derived from this promising compound.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, as promising antimicrobial agents. The compound has been shown to exhibit activity against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

Key Findings:

- Structure-Activity Relationship : The presence of the hydroxyl group at the ortho position significantly enhances antimicrobial efficacy. Compounds with this modification demonstrated superior activity against multidrug-resistant strains of Staphylococcus aureus and Candida auris .

- Mechanism of Action : The proposed mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

Anticancer Properties

The anticancer potential of this compound has been extensively researched. It has shown promising results in various cancer cell lines.

Case Studies:

- Breast Cancer : In vitro studies indicated that derivatives of this compound exhibited potent anti-breast cancer activity, outperforming standard chemotherapeutics like doxorubicin .

- Lung Cancer : The compound was tested on A549 human lung cancer cells, revealing significant cytotoxic effects with IC50 values indicating effective growth inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Experimental Evidence:

- Compounds derived from this compound exhibited notable inhibition of COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents .

Summary Table of Applications

| Application | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria and fungi | Enhanced activity with hydroxyl substitution |

| Anticancer | Potent against breast and lung cancer cells | Superior efficacy compared to standard treatments |

| Anti-inflammatory | Inhibits COX enzymes | Significant reduction in inflammatory markers |

化学反応の分析

2.2. Reaction Mechanisms

The chemical reactions involving 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid often involve electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This enhances nucleophilicity, allowing for further functionalization.

-

Electrophilic Aromatic Substitution : The hydroxyl group at position 2 on the phenyl ring activates the aromatic system towards electrophiles, facilitating substitution reactions.

-

Nucleophilic Attack : The carboxylic acid group can participate in nucleophilic attack mechanisms, particularly in reactions involving amines or alcohols, leading to the formation of amides or esters.

2.3. Biological Activity

Research indicates that benzimidazole derivatives possess significant biological activities, including:

-

Anticancer Properties : Compounds similar to this compound have shown promise as microtubule inhibitors, disrupting cell division and leading to apoptosis in cancer cells .

-

Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications .

3.1. Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Acidic medium | 70 | |

| Esterification | Alcohol + Acid catalyst | 85 | |

| Reduction (Nitro to Amine) | Raney Ni in alcohol | 75 |

特性

IUPAC Name |

2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-12-4-2-1-3-9(12)13-15-10-6-5-8(14(18)19)7-11(10)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQMSSZACZXILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654535 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158040-76-7 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。